molecular formula C17H12BrClN6O2 B3017144 5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034531-51-4

5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B3017144
CAS RN: 2034531-51-4
M. Wt: 447.68
InChI Key: ODQQYHXRQCMNDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and steps used to create the compound. It can include various chemical reactions, the conditions under which they occur, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography can be used to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Biological Assessment

Fused heterocyclic 1,2,4-triazoles, including compounds with an 1,2,4-oxadiazole cycle like 5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide, are noted for their interesting biological properties. A synthesis method has been developed for such compounds, leading to diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. This includes an innovative approach for obtaining 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are applicable in various biological assessments (Karpina et al., 2019).

Potential in Cancer Therapy

Another significant application involves its use in cancer therapy. Derivatives of 4-chloro-benzamides, containing substituted five-membered heteroaryl rings, such as 1,2,4-oxadiazole, have been designed, synthesized, and evaluated as RET kinase inhibitors for cancer therapy. Certain compounds, including those containing 1,2,4-oxadiazole, have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in cancer treatment (Han et al., 2016).

Antibacterial and Antifungal Properties

The antimicrobial properties of similar compounds have been extensively studied. For instance, a series of heterocyclic compounds, including N- and S-substituted 1,3,4-oxadiazole derivatives, have been synthesized and demonstrated significant antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015).

Herbicidal Activity

In the agricultural sector, certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally similar, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This highlights the potential of such compounds in plant ecosystem management (Moran, 2003).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems, for example, how a drug interacts with its target in the body .

properties

IUPAC Name

5-bromo-2-chloro-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN6O2/c1-9-21-17(27-24-9)11-3-2-6-25-14(22-23-15(11)25)8-20-16(26)12-7-10(18)4-5-13(12)19/h2-7H,8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQQYHXRQCMNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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